molecular formula C22H20N6O6S2 B2608837 ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 534596-67-3

ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Numéro de catalogue: B2608837
Numéro CAS: 534596-67-3
Poids moléculaire: 528.56
Clé InChI: TVVFGCWLGBDWED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfamoylphenyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a sulfamoylphenyl derivative.

    Thioether formation: The intermediate is then reacted with a thioacetamido compound to introduce the thioether linkage.

    Esterification: Finally, the benzoate ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoylphenyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the introduction of a sulfonamide moiety into a pyrazolo[3,4-d]pyrimidine framework. Key steps in the synthesis include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves the condensation of appropriate precursors to form the desired heterocyclic structure.
  • Introduction of Sulfonamide : The sulfonamide group is introduced to enhance biological activity and solubility.
  • Final Esterification : The ethyl ester functionality is added to complete the synthesis.

The final product's structure is confirmed using various spectroscopic techniques including NMR and IR spectroscopy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar sulfonamide groups have shown significant inhibitory effects against various cancer cell lines:

  • Triple-Negative Breast Cancer : Compounds derived from similar structures exhibited IC50 values in the low micromolar range against MDA-MB-231 and MCF-7 cell lines, indicating potent anticancer properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • Carbonic Anhydrase IX Inhibition : Similar compounds have demonstrated strong inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The IC50 values for these compounds ranged from 10.93 to 25.06 nM, showing selectivity over other isoforms .

Mechanistic Studies

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through several pathways:

  • Apoptotic Induction : Compounds similar to ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate have been shown to increase annexin V-FITC positivity significantly, indicating enhanced apoptotic activity .

Antimicrobial Properties

In addition to anticancer activity, compounds with similar structures have shown promise as antimicrobial agents:

  • Antibacterial Activity : Studies indicate that these compounds exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for derivatives of this compound:

CompoundLogPSolubility (mg/mL)Bioavailability (%)
4e3.5412.575
4g2.558.068
4h1.5615.082

These properties are critical for further development in drug formulation .

Mécanisme D'action

The mechanism of action of ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoylphenyl group may enhance binding affinity or specificity, while the thioether linkage could influence the compound’s stability and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Sulfamoylphenyl derivatives: Compounds with this group can exhibit similar binding properties and reactivity.

    Thioether-containing compounds: These compounds may have comparable stability and reactivity profiles.

Uniqueness

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is unique due to the combination of its structural features, which confer specific properties not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

Ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities.
  • A sulfamoylphenyl substituent that may enhance its biological efficacy.
  • An ethyl benzoate moiety contributing to its solubility and bioavailability.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties through various mechanisms:

  • Kinase Inhibition : These compounds often act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometric analyses have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) with an IC50 value of 2.24 µM, significantly lower than that of doxorubicin .

Case Studies

A series of studies have evaluated the anticancer efficacy of related compounds:

  • Study 1 : A derivative demonstrated an IC50 value of 1.74 µM against MCF-7 (breast cancer), indicating strong anti-proliferative activity .
  • Study 2 : Another compound from the same class showed promising results in inhibiting tumor growth in vivo, reducing tumor volumes by 50% in treated mice .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines against various pathogens:

  • Targeting Bacterial Kinases : Similar to their anticancer activity, these compounds may inhibit bacterial protein kinases, disrupting essential cellular processes in pathogens like Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects with Antibiotics : Some studies suggest that these compounds can enhance the efficacy of conventional antibiotics such as ampicillin and kanamycin, making them valuable in treating infections in immunocompromised cancer patients .

Case Studies

  • Study 1 : Pyrazolo[3,4-d]pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with some compounds showing synergy with β-lactam antibiotics .
  • Study 2 : In vitro tests demonstrated effective inhibition of bacterial growth at low concentrations, suggesting a dual-action mechanism beneficial during cancer therapies where infection risk is heightened .

Comparative Biological Activity Table

CompoundActivity TypeTargetIC50 ValueReference
Ethyl 4-(2-(...AnticancerA5492.24 µM
Ethyl 4-(2-(...AnticancerMCF-71.74 µM
Pyrazolo[3,4-d]...AntimicrobialS. aureusN/A
Pyrazolo[3,4-d]...AntimicrobialE. coliN/A

Propriétés

Numéro CAS

534596-67-3

Formule moléculaire

C22H20N6O6S2

Poids moléculaire

528.56

Nom IUPAC

ethyl 4-[[2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20N6O6S2/c1-2-34-21(31)13-3-5-14(6-4-13)25-18(29)12-35-22-26-19-17(20(30)27-22)11-24-28(19)15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,25,29)(H2,23,32,33)(H,26,27,30)

Clé InChI

TVVFGCWLGBDWED-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.